BENZENAMINE,4-(ETHENYLSULFONYL)-
Overview
Description
Benzenamine, 4-(ethenylsulfonyl)-: This compound is notable for its unique physical and chemical properties, making it valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, 4-(ethenylsulfonyl)- can be achieved through several methods. One common synthetic route involves the reaction of p-nitrophenylvinyl sulfone with reducing agents to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol and ethyl acetate, along with the addition of triethylamine to precipitate the product .
Industrial Production Methods: Industrial production of benzenamine, 4-(ethenylsulfonyl)- often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 4-(ethenylsulfonyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, facilitating further functionalization.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents like bromine and nitric acid are used under controlled conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include sulfone derivatives, substituted aromatic compounds, and various functionalized aniline derivatives .
Scientific Research Applications
Chemistry: In chemistry, benzenamine, 4-(ethenylsulfonyl)- is used as a building block for synthesizing more complex molecules. Its unique reactivity allows for the creation of diverse chemical libraries for research and development.
Biology: In biological research, this compound has been studied for its potential inhibitory effects on fungal growth. For example, it has shown strong inhibitory effects on the mycelial growth of Aspergillus flavus, a pathogenic fungus .
Medicine: In medicine, benzenamine, 4-(ethenylsulfonyl)- is explored for its potential therapeutic applications, particularly in antifungal treatments. Its ability to inhibit aflatoxin biosynthesis and virulence in Aspergillus flavus highlights its potential as a fumigant .
Industry: Industrially, this compound is used in the production of polymers and other materials due to its ability to undergo polymerization reactions. Its unique properties make it valuable in creating high-performance materials.
Mechanism of Action
The mechanism of action of benzenamine, 4-(ethenylsulfonyl)- involves its interaction with specific molecular targets and pathways. In the case of its antifungal activity, the compound affects the development, aflatoxin biosynthesis, and pathogenicity of Aspergillus flavus by down-regulating related genes and depressing the expression of the global regulatory factor leaA . This leads to decreased aflatoxin accumulation and colonization capacity in maize .
Comparison with Similar Compounds
- 4-ethenesulfonyl-aniline
- 4-vinylsulfonylaniline
- 1-amino-4-vinylsulphonylbenzene
Uniqueness: Benzenamine, 4-(ethenylsulfonyl)- stands out due to its unique combination of aniline and vinyl sulfone functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds .
Properties
IUPAC Name |
4-ethenylsulfonylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h2-6H,1,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJGJJKVYCRQNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308188 | |
Record name | 4-ethenesulfonylphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25781-90-2 | |
Record name | 4-(Ethenylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25781-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 202666 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025781902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC202666 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-ethenesulfonylphenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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